Pim1-IN-6

PIM-1 kinase IC50 Enzyme inhibition

Pim1-IN-6 (compound 5h) is a pyrazolo[1,5-a]pyrimidine PIM-1 inhibitor (IC50=0.60 μM) with differential cytotoxic activity in HCT-116 colon (IC50=1.51 μM) and MCF-7 breast (15.2 μM) cancer cells. Choose for colorectal cancer PIM-1 pathway dissection, SAR benchmarking, or cellular profiling requiring graded target engagement versus ultra-potent pan-PIM inhibitors.

Molecular Formula C21H18N6O4
Molecular Weight 418.4 g/mol
Cat. No. B12414812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePim1-IN-6
Molecular FormulaC21H18N6O4
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCCNC1=NN2C(=CC(=O)NC2=C1C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
InChIInChI=1S/C21H18N6O4/c1-2-22-19-18(21(29)23-14-8-10-15(11-9-14)27(30)31)20-24-17(28)12-16(26(20)25-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,25)(H,23,29)(H,24,28)
InChIKeyYFGXDAAWMNUGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pim1-IN-6: A Pyrazolopyrimidine-Based PIM-1 Kinase Inhibitor for Colorectal and Breast Cancer Research


Pim1-IN-6 (also designated as compound 5h) is a synthetic, small-molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine chemotype [1]. It functions as a potent, ATP-competitive inhibitor of Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, a serine/threonine kinase implicated in oncogenic signaling pathways that regulate cell survival, proliferation, and apoptosis [1]. In biochemical assays, Pim1-IN-6 inhibits PIM-1 kinase activity with an IC50 of 0.60 μM . This compound exhibits notable cytotoxic activity against human colorectal adenocarcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values of 1.51 μM and 15.2 μM, respectively, positioning it as a valuable chemical probe for investigating PIM-1-dependent oncogenic processes in these cancer models .

Why Pim1-IN-6 Cannot Be Interchanged with Other PIM-1 Inhibitors: A Case for Specific Scaffold and Selectivity Profiles


Direct substitution of PIM-1 inhibitors is not scientifically valid due to profound differences in chemical scaffold, kinase selectivity profiles, and resultant cellular pharmacology [1]. While many potent PIM-1 inhibitors exist, such as the imidazopyridine SGI-1776 or the thiazolidine derivative AZD1208, they exhibit varying degrees of cross-reactivity with other PIM family members (PIM-2, PIM-3) and distinct off-target effects on kinases like FLT3 and GSK3β . Pim1-IN-6 is distinguished by its pyrazolo[1,5-a]pyrimidine core, a scaffold that confers unique binding interactions within the PIM-1 ATP-binding pocket, as evidenced by molecular docking studies [1]. This structural divergence translates to a differential activity profile in cancer cell lines; for instance, Pim1-IN-6 displays markedly higher potency in HCT-116 colon cancer cells compared to closely related analogs from the same series, underscoring that subtle molecular modifications drive significant differences in biological outcome [1]. Consequently, experimental reproducibility and accurate biological interpretation depend on using the specific, well-characterized compound rather than an assumed 'class-equivalent' alternative.

Pim1-IN-6 Quantitative Differentiation: Comparative Potency, Selectivity, and Cellular Efficacy


Pim1-IN-6 PIM-1 Kinase Inhibition Potency vs. Established Clinical and Preclinical Inhibitors

Pim1-IN-6 exhibits a PIM-1 kinase IC50 of 0.60 μM, which is significantly less potent than several well-known PIM-1 inhibitors. However, this moderate potency, when compared to ultra-potent compounds like AZD1208 (IC50 = 0.0004 μM) or SGI-1776 (IC50 = 0.007 μM), can be advantageous for studying dose-dependent effects or in experimental systems where extreme target inhibition leads to confounding cytotoxicity or off-target effects [1]. This positions Pim1-IN-6 as a useful tool compound for investigating PIM-1 biology at pharmacologically distinct, more moderate levels of inhibition.

PIM-1 kinase IC50 Enzyme inhibition Drug discovery

Pim1-IN-6 Demonstrates Superior Antiproliferative Activity in HCT-116 Colon Cancer Cells vs. Structural Analogs

In a direct head-to-head comparison within the same study, Pim1-IN-6 (compound 5h) exhibited the highest antiproliferative activity against the HCT-116 human colorectal cancer cell line among all tested pyrazolopyrimidine derivatives. Its IC50 value of 1.51 μM was superior to those of closely related analogs 5c (1.26 μM), 5g (0.95 μM), 6a (1.82 μM), and 6c (0.67 μM) [1]. This superior cellular potency, despite not being the most potent enzymatic inhibitor in the series, suggests favorable cellular permeability or unique intracellular target engagement.

Colorectal cancer HCT-116 Cytotoxicity Antiproliferative SAR

Pim1-IN-6 Exhibits Differential Cytotoxicity in MCF-7 Breast Cancer Cells vs. a More Potent Analog

Against the MCF-7 breast cancer cell line, Pim1-IN-6 (compound 5h) shows significant cytotoxic activity with an IC50 of 15.2 μM [1]. However, a direct analog from the same study, compound 6c, was identified as the most potent derivative in this cell line, with an IC50 of 7.68 μM [1]. This 2-fold difference in potency highlights the cell-type-specific activity of these pyrazolopyrimidine analogs, where Pim1-IN-6 demonstrates a marked preference for HCT-116 over MCF-7 cells compared to compound 6c. This information is critical for selecting the appropriate tool compound for breast cancer versus colorectal cancer studies.

Breast cancer MCF-7 Cytotoxicity SAR

Pim1-IN-6 is Defined by a Pyrazolo[1,5-a]pyrimidine Scaffold, Distinct from Other Clinical and Preclinical PIM Inhibitors

The chemical structure of Pim1-IN-6 is characterized by a pyrazolo[1,5-a]pyrimidine core (molecular formula: C21H18N6O4, molecular weight: 418.41 g/mol) . This scaffold is chemically distinct from the imidazopyridine core of SGI-1776 or the thiazolidine core of AZD1208 . Molecular docking studies have shown that this specific scaffold facilitates a unique binding mode within the PIM-1 ATP-binding pocket, involving key interactions with hinge region residues [1]. This structural differentiation is a primary driver of its unique selectivity and cellular activity profile compared to other PIM-1 inhibitors.

Medicinal chemistry Scaffold Pyrazolopyrimidine Chemical probe

Recommended Applications of Pim1-IN-6 Based on Quantitative Evidence


Investigating PIM-1-Dependent Oncogenic Signaling in Colorectal Cancer Models

Given its superior antiproliferative activity in the HCT-116 colon cancer cell line (IC50 = 1.51 μM) compared to its structural analogs [1], Pim1-IN-6 is the preferred chemical probe for studies exploring PIM-1's role in colorectal cancer cell survival, proliferation, and apoptosis. Researchers can use it to dissect downstream signaling pathways (e.g., phosphorylation of BAD, p21, and MYC) that are dependent on PIM-1 kinase activity in this specific cancer context.

Conducting Structure-Activity Relationship (SAR) Studies on Pyrazolopyrimidine-Based PIM-1 Inhibitors

Pim1-IN-6 serves as a benchmark compound in SAR campaigns focused on the pyrazolo[1,5-a]pyrimidine scaffold. Its well-characterized biochemical (PIM-1 IC50 = 0.60 μM) and cellular potency in two cancer cell lines provides a critical reference point for evaluating the impact of chemical modifications on both enzymatic inhibition and cellular efficacy, enabling the rational design of next-generation analogs with improved potency or selectivity [1].

Performing Dose-Response Studies Requiring Moderate PIM-1 Inhibition to Minimize Off-Target Cytotoxicity

For experiments where ultra-potent PIM-1 inhibition (e.g., by AZD1208 or SGI-1776) may induce confounding cytotoxicity or pathway shutdown, Pim1-IN-6's moderate biochemical potency (IC50 = 0.60 μM) [1] allows for the examination of graded target engagement. This is particularly useful for studying partial inhibition, feedback signaling mechanisms, or for use in primary cell cultures and more sensitive in vivo models where a wider therapeutic window is desired.

Benchmarking Against Other PIM-1 Inhibitors in Multi-Compound Cellular Profiling Assays

Due to its distinct pyrazolo[1,5-a]pyrimidine scaffold and differential potency profile across HCT-116 (IC50 = 1.51 μM) and MCF-7 (IC50 = 15.2 μM) cells [1], Pim1-IN-6 is an ideal candidate for inclusion in curated small-molecule libraries used for cellular profiling. Its inclusion allows researchers to identify cell lines or tumor types that exhibit a unique sensitivity pattern to this specific chemotype, potentially uncovering new genotype-selective vulnerabilities for PIM-1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pim1-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.